Saponin C, from Liriope muscari
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Overview
Description
Saponin C is a steroidal saponin isolated from the roots of Liriope muscari, a plant belonging to the Liliaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hypoglycemic, and cardiovascular effects . Saponin C is known for its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular diseases .
Mechanism of Action
Target of Action
These compounds have been found to exhibit diverse biological properties, including anti-inflammatory, hypoglycemic, cardiovascular activities, and anticancer effects .
Mode of Action
They have been shown to induce autophagy and have anti-thrombotic activity . In cancer cells, they have been found to suppress adhesion and invasion, suggesting a potential role in preventing cancer metastasis .
Biochemical Pathways
Bioinformatics analysis has revealed that the accumulation of steroidal saponins in liriope muscari involves various enzyme genes and key transcription factors .
Result of Action
The molecular and cellular effects of these compounds include the induction of autophagy and anti-thrombotic activity . They also exhibit cytotoxic activity against various cell lines, including MDA-MB-435, 95D, HepG2, HeLa, MCF-7, and A549 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Saponin C is typically isolated from the roots of Liriope muscari using a series of extraction and purification steps. The process involves:
Extraction: The roots are extracted with 70% ethanol to obtain a crude extract.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate Saponin C.
Industrial Production Methods: While the industrial production of Saponin C is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing the extraction process, using larger quantities of raw materials, and employing industrial-scale chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Saponin C undergoes various chemical reactions, including:
Oxidation: Saponin C can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Saponin C.
Substitution: Substitution reactions can introduce new functional groups into the Saponin C molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Saponin C has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Saponin C is unique compared to other steroidal saponins due to its specific structure and biological activities. Similar compounds include:
Ruscogenin: Known for its anti-inflammatory and anti-cancer properties.
Diosgenin: Widely studied for its role in the synthesis of steroid hormones.
Hecogenin: Exhibits anti-inflammatory and anti-cancer activities.
Saponin C stands out due to its potent cytotoxic activity against various cancer cell lines and its ability to modulate multiple biological pathways .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGHTMMHUVFPBQ-ZUTFNMMGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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